molecular formula C16H18FN3O B5731028 (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE

(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE

Cat. No.: B5731028
M. Wt: 287.33 g/mol
InChI Key: NVXHSVWHPZQPAN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups.

    Coupling with 4-fluoroaniline: The alkylated pyrazole is coupled with 4-fluoroaniline to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-CHLOROPHENYL)-2-PROPENAMIDE
  • (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-BROMOPHENYL)-2-PROPENAMIDE

Uniqueness

The presence of the 4-fluorophenyl group in (E)-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-(4-FLUOROPHENYL)-2-PROPENAMIDE may impart unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-4-20-12(3)15(11(2)19-20)9-10-16(21)18-14-7-5-13(17)6-8-14/h5-10H,4H2,1-3H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHSVWHPZQPAN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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